amine](/img/structure/B13204065.png)
[1-(2-Methoxy-5-methylphenyl)ethyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-methylphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring, as well as a propylamine group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)ethylamine typically involves the alkylation of 2-methoxy-5-methylphenethylamine with a suitable propylating agent. One common method is the reductive amination of 2-methoxy-5-methylphenylacetone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can occur at the amine group, converting it to the corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Phenethylamine: The parent compound, lacking the methoxy and methyl groups.
Methoxyphenethylamine: Similar structure but with different substitution patterns on the benzene ring.
Methylphenethylamine: Lacks the methoxy group but has a similar overall structure.
Uniqueness:
- The presence of both methoxy and methyl groups on the benzene ring, along with the propylamine group, gives 1-(2-Methoxy-5-methylphenyl)ethylamine unique chemical and biological properties.
- Its specific substitution pattern may result in distinct reactivity and interaction with molecular targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[1-(2-methoxy-5-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-5-8-14-11(3)12-9-10(2)6-7-13(12)15-4/h6-7,9,11,14H,5,8H2,1-4H3 |
Clé InChI |
HHOGLLSTOFCHFT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C1=C(C=CC(=C1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


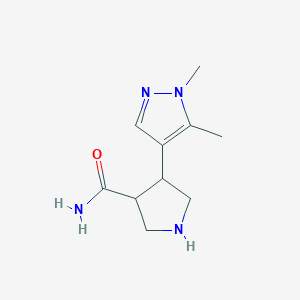
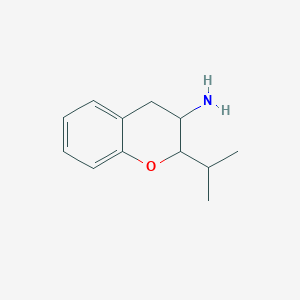

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
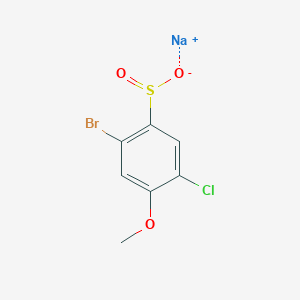
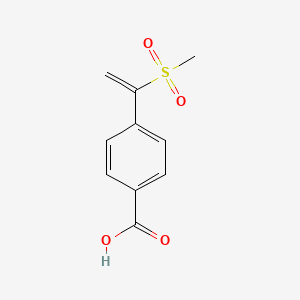
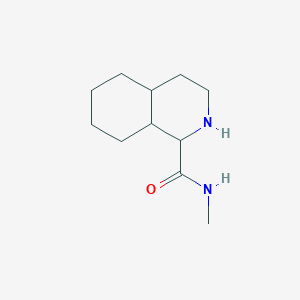
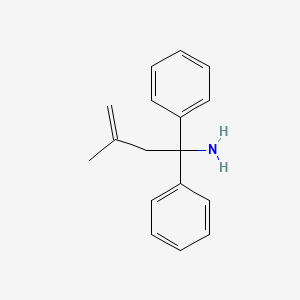


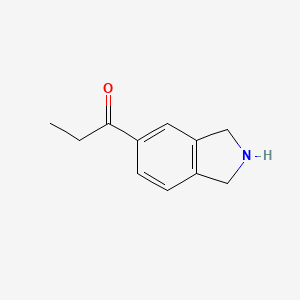
![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
